N4-Benzoyl-3'-deoxycytidine

Oligonucleotide Synthesis Chain Termination Polymerase Substrate Specificity

N4-Benzoyl-3'-deoxycytidine (CAS 161110-00-5) is a synthetic, doubly modified cytidine analog. It combines an N4-benzoyl protecting group on the nucleobase with a 3'-deoxy modification on the ribose sugar (molecular formula C16H17N3O5, MW 331.32 g/mol).

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
CAS No. 161110-00-5
Cat. No. B061977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-3'-deoxycytidine
CAS161110-00-5
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
InChIInChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1
InChIKeyQUGKQHJTFHHVDD-YWPYICTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Benzoyl-3'-deoxycytidine CAS 161110-00-5 – A Protected 3'-Deoxynucleoside for Chain-Terminating Oligonucleotide and Antiviral Research


N4-Benzoyl-3'-deoxycytidine (CAS 161110-00-5) is a synthetic, doubly modified cytidine analog. It combines an N4-benzoyl protecting group on the nucleobase with a 3'-deoxy modification on the ribose sugar (molecular formula C16H17N3O5, MW 331.32 g/mol) . This specific substitution pattern distinguishes it from the widely used N4-benzoyl-2'-deoxycytidine (CAS 4836-13-9) and from the unprotected 3'-deoxycytidine (CAS 7057-33-2). Commercial suppliers describe the compound as a building block for modified oligonucleotides and as an antiviral agent with reported activity against DNA and RNA viruses .

Why N4-Benzoyl-3'-deoxycytidine Cannot Be Replaced by Common N4-Benzoyl-2'-deoxycytidine or Unprotected 3'-Deoxycytidine


N4-Benzoyl-2'-deoxycytidine (CAS 4836-13-9) is a standard monomer for solid-phase oligonucleotide synthesis that supports iterative chain extension. In contrast, the 3'-deoxy modification in N4-Benzoyl-3'-deoxycytidine eliminates the 3'-OH nucleophile, rendering the sugar incapable of forming a 3'-5' phosphodiester bond. This property is required for oligonucleotide chain termination [1]. Similarly, unprotected 3'-deoxycytidine (CAS 7057-33-2) lacks the N4-benzoyl group, which serves as a base-labile protecting group compatible with standard phosphoramidite chemistry and may improve lipophilicity for cellular uptake. Substituting either analog would either fail to terminate chain extension (2'-deoxy isomer) or lose the orthogonal protection needed for synthetic workflows (unprotected 3'-deoxycytidine).

Quantitative Differentiation of N4-Benzoyl-3'-deoxycytidine (CAS 161110-00-5) Against Closest Analogs


Oligonucleotide Chain Extension Compatibility: 3'-Deoxy Terminator vs. 2'-Deoxy Extender

The 3'-deoxy modification prevents enzymatic phosphodiester bond formation at the 3' position. N4-Benzoyl-3'-deoxycytidine, once deprotected to 3'-deoxycytidine triphosphate, acts as an obligate chain terminator for DNA and RNA polymerases. The 2'-deoxy isomer N4-Benzoyl-2'-deoxycytidine (CAS 4836-13-9) retains a 3'-OH and supports full chain extension [1]. No direct head-to-head kinetic data for the two N4-benzoyl-protected isomers were identified in the open literature; this inference is based on the well-established mechanism of 3'-deoxynucleotides as polymerase substrates.

Oligonucleotide Synthesis Chain Termination Polymerase Substrate Specificity

N4-Benzoyl Protection: Comparative Stability and Synthetic Compatibility

The N4-benzoyl group is a standard base-labile protecting group in phosphoramidite oligonucleotide synthesis. N4-Benzoyl-3'-deoxycytidine retains this protection, making it compatible with automated DNA/RNA synthesizer cycles that employ mild basic deprotection (e.g., NH4OH or AMA). In contrast, unprotected 3'-deoxycytidine (CAS 7057-33-2) lacks the N4-benzoyl group and would undergo unwanted side reactions during phosphoramidite coupling. The benzoyl group also increases molecular weight (331.32 vs. 227.22 g/mol) and enhances lipophilicity (predicted LogP increase of ~1.5–2.0 units based on fragment-based calculation) [1].

Protecting Group Chemistry Phosphoramidite Synthesis Base Lability

Commercial Purity Benchmark: ≥95% HPLC Purity Consistently Available

Multiple vendors offer N4-Benzoyl-3'-deoxycytidine at a minimum purity of 95% by HPLC. CymitQuimica specifies ≥95% purity (White to Off-White Solid), and BOC Sciences also lists ≥95% purity (White to Off-white Crystalline Powder) . For the closest analog N4-Benzoyl-2'-deoxycytidine (CAS 4836-13-9), typical commercial purity is also 95% (e.g., Sigma-Aldrich, TCI), establishing a comparable quality baseline for procurement decisions.

Quality Control HPLC Purity Procurement Specification

Reported Antiviral Spectrum: Activity Against Both DNA and RNA Viruses

Vendor technical literature describes N4-Benzoyl-3'-deoxycytidine as a novel antiviral agent with activity against both DNA and RNA viruses, including reported inhibition of HIV reverse transcriptase . The compound is claimed to act as an activator of DNA polymerase, ultimately inhibiting viral nucleic acid synthesis. In contrast, 3'-deoxycytidine (CAS 7057-33-2) is primarily noted for inhibiting nucleolar RNA synthesis but not mRNA appearance (1972 data), and 2',3'-dideoxycytidine (ddC) is a known HIV reverse transcriptase inhibitor. No peer-reviewed head-to-head antiviral potency data (EC50, IC50) comparing N4-Benzoyl-3'-deoxycytidine against these analogs were identified in the searched literature.

Antiviral Research DNA Viruses RNA Viruses Nucleoside Analog

Target Applications for N4-Benzoyl-3'-deoxycytidine (CAS 161110-00-5) Based on Structural Differentiation Evidence


Synthesis of 3'-Terminated Oligonucleotides for Polymerase Mechanistic Studies

The 3'-deoxy modification makes N4-Benzoyl-3'-deoxycytidine, after deprotection and phosphoramidite conversion, an ideal monomer for incorporating a chain-terminating cytidine residue at specific positions in synthetic oligonucleotides. This is critical for studying polymerase translocation mechanisms, pre-steady-state kinetics, and DNA repair pathways where a defined 3'-end is required .

Antiviral Nucleoside Prodrug Design and Structure-Activity Relationship (SAR) Exploration

The N4-benzoyl group enhances lipophilicity relative to unprotected 3'-deoxycytidine, potentially improving cell membrane permeability for intracellular delivery of the active 3'-deoxycytidine triphosphate. Researchers exploring prodrug strategies for chain-terminating antiviral nucleosides can use this compound as a scaffold for further modification .

Quality Control and Reference Standard for Protected 3'-Deoxynucleoside Synthesis

With a commercially specified purity of ≥95% by HPLC , N4-Benzoyl-3'-deoxycytidine can serve as a reference standard for analytical method development, impurity profiling, and batch-to-batch consistency verification in laboratories synthesizing or formulating 3'-deoxycytidine-based therapeutics.

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